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Compound of Interest

Compound Name: Diethyl 2-oxopentanedioate

Cat. No.: B1222868 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for Diethyl 2-
Oxopentanedioate (also known as Diethyl 2-Oxoglutarate), a key intermediate in various

synthetic and metabolic pathways. As direct experimental spectra are not comprehensively

available in public databases, this document leverages expert analysis of its structural features

and data from analogous compounds to present a robust, predictive guide to its spectral

characteristics. This approach is designed to empower researchers in identifying and

characterizing this molecule with high confidence.

Molecular Structure and Spectroscopic Overview
Diethyl 2-oxopentanedioate (C₉H₁₄O₅, M.W. 202.20 g/mol ) is an aliphatic keto-diester. Its

structure is characterized by a five-carbon chain with a ketone at the C2 position and two

terminal ethyl ester groups. This unique arrangement of functional groups dictates its

spectroscopic signature.

The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data. The causality behind peak assignments is explained to

provide a deeper understanding of the structure-spectrum correlation.

Molecular Structure of Diethyl 2-Oxopentanedioate

Caption: Chemical structure of Diethyl 2-Oxopentanedioate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. The predicted ¹H and ¹³C NMR data are based on established chemical

shift principles and comparison with its close analog, dimethyl 2-oxoglutarate.[1][2]

Predicted ¹H NMR Data
The proton NMR spectrum provides information on the number of different types of protons and

their neighboring environments.

Signal Assignment

Predicted

Chemical

Shift (δ,

ppm)

Multiplicity Integration

Coupling

Constant (J,

Hz)

a -O-CH₂-CH₃ ~ 1.30 Triplet 6H ~ 7.1

b
-C(O)-CH₂-

CH₂-C(O)-
~ 2.95 Triplet 2H ~ 6.5

c
-C(O)-CH₂-

CH₂-C(O)-
~ 3.25 Triplet 2H ~ 6.5

d -O-CH₂-CH₃ ~ 4.25 Quartet 4H ~ 7.1

Justification of Assignments:

Signal (a) & (d): These signals are characteristic of the two equivalent ethyl ester groups.

The methyl protons (a) are split into a triplet by the adjacent two methylene protons. The

methylene protons (d) are deshielded by the adjacent oxygen atom, shifting them downfield

to ~4.25 ppm, and are split into a quartet by the three methyl protons.

Signal (b) & (c): These signals correspond to the two methylene groups of the pentanedioate

backbone. The C4 methylene protons (b) are adjacent to the C5 ester carbonyl, while the C3

methylene protons (c) are adjacent to the C2 ketone. The ketone group is more electron-

withdrawing than the ester, thus the protons at C3 are expected to be slightly more
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deshielded (further downfield) than those at C4. Both appear as triplets due to coupling with

each other.

Predicted ¹³C NMR Data
The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

Signal Assignment
Predicted Chemical Shift (δ,

ppm)

1 -O-CH₂-CH₃ ~ 14.1

2 -C(O)-CH₂-CH₂-C(O)- ~ 28.0

3 -C(O)-CH₂-CH₂-C(O)- ~ 34.5

4 -O-CH₂-CH₃ ~ 61.5

5 CH₂-C(O)-O- ~ 161.0

6 -CH₂-C(O)-CH₂- ~ 172.5

7 -O-C(O)-C(O)-CH₂- ~ 193.0

Justification of Assignments:

Aliphatic Carbons (1-4): The methyl carbons of the ethyl groups (1) appear at the most

upfield position (~14.1 ppm). The methylene carbons of the ethyl groups (4) are shifted

downfield (~61.5 ppm) due to the attached oxygen. The backbone methylene carbons (2 and

3) appear in the 28-35 ppm range, with the carbon alpha to the ketone (3) expected to be

slightly more deshielded.

Carbonyl Carbons (5-7): Carbonyl carbons have the largest chemical shifts. The ester

carbonyls (5 and 6) are expected in the 160-175 ppm range. The C1 ester carbonyl (5) is

alpha to a ketone, which may cause a slight upfield shift compared to the C5 ester carbonyl

(6). The ketone carbonyl (7) is the most deshielded carbon in the molecule, predicted to be

around 193.0 ppm.[3]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

Frequency Range (cm⁻¹) Vibration Type
Functional Group

Assignment

2980-2850 C-H Stretch Aliphatic (CH₂, CH₃)

~ 1750 C=O Stretch Ester Carbonyl

~ 1725 C=O Stretch Ketone Carbonyl

1250-1000 C-O Stretch Ester Linkage

Interpretation:

C-H Stretching: The region just below 3000 cm⁻¹ will show sharp peaks corresponding to the

stretching vibrations of the sp³ hybridized C-H bonds in the ethyl and backbone

methylene/methyl groups.

C=O Stretching Region: This is the most diagnostic region for Diethyl 2-oxopentanedioate.

Two strong, sharp absorption bands are expected. The ester carbonyls typically absorb at a

higher frequency (~1750 cm⁻¹) than the aliphatic ketone (~1725 cm⁻¹). The presence of two

distinct peaks in this region would be strong evidence for the keto-diester structure.

C-O Stretching: A series of strong bands in the "fingerprint region" between 1250 and 1000

cm⁻¹ will correspond to the C-O single bond stretching vibrations of the two ester groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in structural confirmation. Electron Ionization (EI) is a common

technique for this type of analysis.

Predicted Fragmentation Pattern (EI-MS)
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m/z Value
Proposed Fragment

Ion
Formula Notes

202 [M]⁺ [C₉H₁₄O₅]⁺ Molecular Ion

157 [M - OCH₂CH₃]⁺ [C₇H₉O₄]⁺
Loss of an ethoxy

radical

129 [M - COOCH₂CH₃]⁺ [C₆H₉O₃]⁺
Loss of a carboethoxy

radical

101 [C₄H₅O₃]⁺ Further fragmentation

73 [COOCH₂CH₃]⁺ [C₃H₅O₂]⁺ Carboethoxy cation

45 [OCH₂CH₃]⁺ [C₂H₅O]⁺ Ethoxy cation

Interpretation and Fragmentation Pathway:

Upon electron impact, the molecular ion ([M]⁺) is formed at m/z 202. The most common

fragmentation pathways for esters involve the cleavage of bonds alpha to the carbonyl group.

Loss of an Ethoxy Radical (m/z 157): The cleavage of the C-O single bond in one of the

ester groups results in the loss of an ethoxy radical (•OCH₂CH₃, mass 45), leading to a

prominent peak at m/z 157.

Loss of a Carboethoxy Radical (m/z 129): Cleavage of the C-C bond between the carbonyl

carbon and the adjacent carbon of the backbone can lead to the loss of a carboethoxy

radical (•COOCH₂CH₃, mass 73), resulting in an ion at m/z 129.

Predicted Mass Spectrometry Fragmentation of Diethyl 2-Oxopentanedioate

[M]⁺˙
m/z = 202

[M - C₂H₅O]⁺
m/z = 157

- •OC₂H₅

[M - C₃H₅O₂]⁺
m/z = 129

- •COOC₂H₅

[C₃H₅O₂]⁺
m/z = 73

α-cleavage
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Click to download full resolution via product page

Caption: Key fragmentation pathways in EI-MS.

Experimental Protocols
The following are generalized, yet field-proven, protocols for obtaining the spectroscopic data

described above.

NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of purified Diethyl 2-
oxopentanedioate in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is

a standard choice for its excellent solubilizing properties for non-polar to moderately polar

compounds and its single, well-defined residual solvent peak.

Internal Standard: Ensure the CDCl₃ contains tetramethylsilane (TMS) as an internal

standard (0.03% v/v) for referencing the chemical shift scale to 0 ppm.

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup:

Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher for better

resolution).

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve maximum homogeneity, which is critical for sharp, well-

resolved peaks.

¹H NMR Acquisition:
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Acquire the spectrum using standard parameters (e.g., 16 scans, 1-2 second relaxation

delay).

Process the Free Induction Decay (FID) using a Fourier transform.

Phase the spectrum and perform baseline correction.

Reference the spectrum by setting the TMS peak to 0.00 ppm.

Integrate all signals and analyze chemical shifts and coupling patterns.

¹³C NMR Acquisition:

Switch the spectrometer probe to the ¹³C frequency.

Acquire a proton-decoupled ¹³C spectrum (e.g., 1024 scans). This decoupling simplifies

the spectrum to single lines for each unique carbon.

Process the data similarly to the ¹H spectrum, referencing the CDCl₃ triplet center to 77.16

ppm.

IR Spectroscopy Protocol
Objective: To identify the functional groups.

Methodology (Neat Liquid Film):

Sample Preparation: As Diethyl 2-oxopentanedioate is a liquid, the simplest method is to

prepare a thin film. Place one drop of the neat liquid onto a clean, dry salt plate (e.g., NaCl or

KBr).

Assembly: Place a second salt plate on top, gently pressing to spread the liquid into a

uniform thin film.

Acquisition:

Place the assembled plates into the sample holder of an FTIR spectrometer.
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Acquire a background spectrum of the empty spectrometer to subtract atmospheric and

instrument-related absorptions.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry,

volatile solvent (e.g., anhydrous dichloromethane) and store them in a desiccator to prevent

fogging.

Mass Spectrometry Protocol
Objective: To determine the molecular weight and fragmentation pattern.

Methodology (GC-MS with Electron Ionization):

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent

such as ethyl acetate or dichloromethane.

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with

an electron ionization (EI) source.

GC Separation:

Inject a small volume (e.g., 1 µL) of the solution into the GC.

Use a suitable capillary column (e.g., a non-polar DB-5 or similar) and a temperature

program that allows for the elution of the compound without decomposition (e.g., ramp

from 50°C to 250°C).

MS Detection:

Set the ion source to the standard 70 eV for electron ionization.

Scan a mass range appropriate for the expected molecular weight and fragments (e.g.,

m/z 40-300).

Data Analysis: Identify the peak corresponding to Diethyl 2-oxopentanedioate in the

chromatogram and analyze its corresponding mass spectrum. Identify the molecular ion
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peak and major fragment ions.

Conclusion
This technical guide provides a comprehensive, predictive framework for the spectroscopic

analysis of Diethyl 2-Oxopentanedioate. By integrating data from analogous compounds with

fundamental spectroscopic principles, researchers are equipped with the necessary information

to identify this compound, confirm its structure, and assess its purity. The detailed protocols

offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the

laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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